2-Pyridyl p-tolyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4783-71-5 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4-methylphenoxy)pyridine |
InChI |
InChI=1S/C12H11NO/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h2-9H,1H3 |
InChI Key |
VTFYAGUKTYQNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways to 2 Pyridyl P Tolyl Ether
Direct Etherification Approaches
Direct etherification methods represent a straightforward route to 2-pyridyl p-tolyl ether, typically involving the reaction of a pyridine (B92270) precursor with a p-tolyl electrophile.
Reaction of 2-Pyridinol with p-Tolyl Halides or Sulfonates
A primary and direct method for synthesizing this compound involves the reaction of 2-pyridinol with a suitable p-tolyl halide, such as p-tolyl chloride, or a sulfonate like p-toluenesulfonyl chloride. smolecule.com This reaction is a classical nucleophilic substitution where the oxygen of 2-pyridinol (or its conjugate base, 2-pyridone) acts as the nucleophile, displacing the halide or sulfonate leaving group from the p-tolyl ring to form the ether bond. The efficiency of this reaction is often influenced by the nature of the leaving group and the reaction conditions employed.
Base-Catalyzed Ether Formation
To facilitate the etherification, a base is typically employed to deprotonate the hydroxyl group of 2-pyridinol, thereby increasing its nucleophilicity. smolecule.com Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). smolecule.com The choice of base can be critical, with stronger bases like sodium hydride ensuring complete deprotonation and often leading to higher yields. The reaction is generally carried out in an appropriate aprotic solvent that can dissolve the reactants and facilitate the substitution reaction.
| Reactants | Base | Product | Reference |
| 2-Pyridinol, p-Tolyl Chloride | Sodium Hydride or Potassium Carbonate | This compound | smolecule.com |
| 2-Pyridinol, p-Toluenesulfonyl Chloride | Sodium Hydride or Potassium Carbonate | This compound | smolecule.com |
Metal-Catalyzed Cross-Coupling Strategies for C-O Bond Formation
Transition metal catalysis has become a predominant and versatile approach for constructing the C-O bond in aryl ethers, including this compound. These methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed Coupling Reactions in Ether Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds. smolecule.com While more commonly associated with C-C and C-N bond formation, palladium catalysts can also effectively mediate the coupling of aryl halides with alcohols or phenols to produce ethers. In the context of this compound synthesis, this could involve the coupling of an activated pyridine derivative with p-cresol (B1678582) or, conversely, 2-pyridinol with a p-tolyl halide. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol/phenoxide and subsequent reductive elimination to yield the ether product and regenerate the catalyst. The choice of ligands, such as phosphines, is crucial for modulating the reactivity and stability of the palladium catalyst. researchgate.net
Copper-Mediated Ullmann-Type Coupling Protocols
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, traditionally involving the reaction of an aryl halide with a phenoxide in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.orgnih.gov Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions. nih.gov These protocols typically use a copper(I) salt as a catalyst, often in combination with a ligand such as phenanthroline, to facilitate the coupling of an aryl halide with an alcohol or phenol (B47542). nih.govmdpi.com For the synthesis of this compound, this would involve the reaction of a halopyridine (e.g., 2-bromopyridine) with p-cresol in the presence of a copper catalyst and a base. The base is necessary to generate the phenoxide nucleophile. These reactions are often performed in polar aprotic solvents like DMF or DMSO at elevated temperatures. nih.govnih.gov
| Catalyst System | Reactants | General Conditions | Reference |
| Palladium Catalyst (e.g., Pd(OAc)₂) with Ligand | Aryl Halide, Alcohol/Phenol | Base, Solvent | researchgate.netchemrxiv.org |
| Copper(I) Catalyst (e.g., CuI, Cu₂O) with Ligand (e.g., phenanthroline) | Aryl Halide, Phenol | Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., DMF) | researchgate.netnih.govmdpi.com |
Multi-Step Synthetic Sequences Involving Pyridine Ring Construction and Subsequent Etherification
An alternative strategy involves the construction of the substituted pyridine ring itself as a key step, followed by the formation of the ether linkage. This approach offers flexibility in introducing various substituents onto the pyridine core. One such method could involve the cyclization of appropriate precursors to form the pyridine ring, which is then followed by a separate etherification step. smolecule.com For instance, a substituted pyridine could be synthesized via a multi-component reaction, and then a hydroxyl group could be introduced or unmasked at the 2-position, setting the stage for a subsequent etherification with a p-tolyl electrophile as described in the direct etherification approaches. This multi-step nature allows for the synthesis of a wider range of derivatives. mdpi.comrsc.orgchemrevlett.com
Innovations in Green Chemistry for Sustainable Synthesis of this compound
The development of green synthetic methodologies for compounds like this compound is driven by the need to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key innovations in this area include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the development of efficient and recyclable catalytic systems. These approaches offer significant advantages over traditional methods, which often rely on harsh reaction conditions and stoichiometric amounts of reagents.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. clockss.org The rapid and uniform heating provided by microwave irradiation can accelerate reaction rates and minimize the formation of side products. clockss.org
Please note: The following data table is for an analogous intramolecular Ullmann macrocyclization reaction and is presented to illustrate the potential of microwave-assisted synthesis in forming diaryl ether linkages.
Table 1: Comparison of Conventional Heating and Microwave-Assisted Ullmann-Type Diaryl Ether Synthesis
| Entry | Heating Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Conventional (Reflux) | 150 | 20 h | 33 |
| 2 | Conventional (Sealed Tube) | 175 | 4.5 h | 52 |
| 3 | Microwave | 200 | 1 h | 73 |
| 4 | Microwave | 220 | 35 min | 85 |
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies purification processes. researchgate.net Solvent-free reactions, often conducted under neat conditions or using solid-state techniques like ball milling, can lead to improved efficiency and sustainability. researchgate.netscirp.org
For the synthesis of pyridine derivatives, solvent-free approaches have proven effective. For example, the synthesis of 2,4,6-triaryl pyridines has been achieved with high yields using Montmorillonite K10 clay as a recyclable solid acid catalyst under solvent-free conditions. scirp.org Another green approach involves the ruthenium-catalyzed [2+2+2] cycloaddition of diynes with nitriles, which can be performed under solvent-free conditions to produce 2-aryloxypyridines with good to excellent yields. researchgate.netderpharmachemica.com This atom-economical method offers a practical and environmentally friendly route to this class of compounds.
Please note: The following data table is for the synthesis of analogous 2-aryloxypyridines via a solvent-free ruthenium-catalyzed cycloaddition and is presented to demonstrate the feasibility of this green methodology.
Table 2: Solvent-Free Ruthenium-Catalyzed Synthesis of 2-Aryloxypyridines
| Diyne | Cyanate | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 1,6-Heptadiyne | Phenyl cyanate | CpRuCl(cod) | Room Temp, Solvent-Free | 90 |
| 1,7-Octadiyne | p-Tolyl cyanate | CpRuCl(cod) | Room Temp, Solvent-Free | 85 |
The development of sustainable catalytic systems focuses on using earth-abundant metals, designing recyclable catalysts, and employing environmentally benign reaction media.
Copper-Catalyzed Systems in Green Solvents: Copper is an attractive alternative to more expensive and toxic heavy metals like palladium for cross-coupling reactions. researcher.life The Ullmann condensation, a classic method for forming C-O bonds, traditionally uses stoichiometric copper but has been refined to use catalytic amounts. researchgate.net Innovations in this area include the use of ionic liquids as recyclable reaction media for copper-catalyzed N-arylation reactions, which are analogous to the C-O bond formation in ether synthesis. researchgate.net Ionic liquids offer advantages such as low vapor pressure, thermal stability, and the ability to be recycled. tandfonline.com
Recyclable Catalysts: To further enhance the sustainability of catalytic processes, catalysts can be immobilized on solid supports, allowing for easy separation and reuse. For example, copper catalysts supported on silica (B1680970) gel have been used for C-O cross-coupling reactions and can be recycled multiple times without a significant loss of activity. nih.gov Similarly, cobalt catalysts supported on magnetic nanoparticles have been developed for cross-coupling reactions in water, offering a green and economically attractive alternative. rsc.org
Ruthenium-Catalyzed Cycloadditions in Water: The use of water as a solvent is highly desirable from a green chemistry perspective. Ruthenium-catalyzed [2+2+2] cycloadditions of diynes and nitriles have been successfully carried out in pure water to synthesize highly functionalized pyridine derivatives, demonstrating the potential for aqueous-phase synthesis of precursors to this compound. nih.gov
Chemical Reactivity and Mechanistic Studies of 2 Pyridyl P Tolyl Ether
Nucleophilic Substitution Reactions Directed by the Ether Oxygen
The ether oxygen in 2-pyridyl p-tolyl ether can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various substituents. This reactivity is a key feature in the functionalization of the pyridine (B92270) ring. The pyridine nitrogen can direct electrophilic substitution, while the ether oxygen enables nucleophilic displacements, showcasing a bidirectional reactivity profile. smolecule.com
In one studied mechanism, pyridyl pyrimidylsulfones, which can be conceptually related to the reactivity of pyridyl ethers, act as effective pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org This process involves an SNAr (nucleophilic aromatic substitution) mechanism, generating sulfinates in situ, which then undergo desulfinative cross-coupling. acs.org This highlights a pathway where the group attached to the pyridine at the 2-position facilitates nucleophilic substitution.
Electrophilic Aromatic Substitution Pathways on the Pyridine and p-Tolyl Moieties
Electrophilic aromatic substitution (EAS) on this compound is influenced by the electronic properties of both the pyridine and p-tolyl groups. smolecule.com The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. pearson.com Conversely, the p-tolyl group, with its electron-donating methyl group, is activated towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the methyl group.
The general mechanism for electrophilic aromatic substitution involves a two-step process: the aromatic ring attacks an electrophile, forming a carbocation intermediate in the rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com For substituted pyridines, the position of substitution is dictated by the electronic effects of the existing substituents. pearson.com
Participation in Cross-Coupling Reactions as a Substrate or Coupling Partner
This compound and its derivatives are valuable partners in various transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
The pyridyl group can act as a σ-donor in transition metal complexes, enhancing catalytic activity in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. smolecule.com The para-methyl group on the tolyl moiety provides a degree of steric control, which can optimize interactions between the substrate and the catalyst. smolecule.com
In palladium-catalyzed reactions, pyridyl pyrimidylsulfones have been used as latent pyridyl nucleophiles for cross-coupling with (hetero)aryl bromides. acs.org The reaction proceeds through an in-situ generation of sulfinates followed by a desulfinative cross-coupling. acs.org This methodology allows for the synthesis of a wide array of (hetero)arylpyridines. acs.org For instance, the reaction of a sulfone nucleophile with 4-bromotoluene (B49008) in the presence of a palladium catalyst yields the corresponding arylpyridine. acs.org
Rhodium-catalyzed reactions have also been employed for the functionalization of aryl 2-pyridyl ethers. These reactions can lead to the formation of arylboronic acid derivatives through the activation of the carbon-oxygen bond.
Table 1: Examples of Cross-Coupling Reactions
| Reactants | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridine pyrimidylsulfone, 4-bromotoluene | Pd(PPh₃)₂Cl₂, Johnphos, Cs₂CO₃ | 2-(p-tolyl)pyridine (B1347097) derivative | 83% | acs.org |
| Pyridine pyrimidylsulfone, bromobenzene | Pd(PPh₃)₂Cl₂, Johnphos, Cs₂CO₃ | 2-phenylpyridine derivative | 65% | acs.org |
| 2-Isoquinoline sulfone, p-tolyl bromide | Pd(PPh₃)₂Cl₂, Johnphos, Cs₂CO₃ | 2-(p-tolyl)isoquinoline derivative | - | acs.org |
| Aryl 2-pyridyl ethers, diboron (B99234) reagents | Rhodium catalyst | Arylboronic acid derivatives | - | smolecule.com |
Regioselective Functionalization of Aromatic Rings
The structure of this compound allows for regioselective functionalization of both aromatic rings. The directing effects of the substituents on each ring play a crucial role in determining the site of reaction.
For the pyridine ring, functionalization is often directed to specific positions due to the influence of the nitrogen atom and the ether linkage. For instance, in related systems, directing groups are used to achieve C-H bond activation at positions ortho to the directing group. sci-hub.se Substrate directivity enhances reactivity and controls selectivity by promoting the pre-association of the catalyst to a Lewis basic site on the substrate. sci-hub.se
On the p-tolyl ring, the methyl group directs electrophilic substitution primarily to the ortho position, as the para position is occupied by the ether linkage.
Investigations into Thermal and Photochemical Transformations
The thermal and photochemical reactivity of this compound and related compounds has been a subject of investigation, leading to interesting molecular rearrangements and cyclizations.
Photochemical reactions, such as those induced by UV irradiation, can lead to transformations like [2+2] photocycloadditions and intramolecular hydrogen abstraction. rsc.org The specific pathway often depends on the nature of the excited state (singlet or triplet). rsc.org For instance, photochemically induced cyclometalations of 2-arylpyridines at platinum(II) centers have been demonstrated. nih.govacs.org These reactions can be initiated by photoexcitation and can lead to either mono- or bis-cyclometalated products depending on the reaction conditions. nih.govacs.org Monitoring experiments have confirmed that both the initial coordination and the subsequent C-H metalation steps are light-induced. acs.org
Thermal rearrangements of related heterocyclic systems, such as 1,2,4-oxadiazoles, have been studied to understand the mechanisms of bond cleavage, which can be either homolytic or heterolytic depending on the substituents. researchgate.net
Coordination Chemistry and Ligand Design Principles of 2 Pyridyl P Tolyl Ether Derivatives
Complexation Behavior with Transition Metals
The 2-pyridyl p-tolyl ether moiety serves as a versatile building block in coordination chemistry, demonstrating a range of bonding modes and influencing the properties of the resulting metal complexes. Its interactions with palladium, platinum, rhenium, ruthenium, and rhodium are particularly noteworthy.
Palladium(II) Complexes: Synthesis, Structure, and Reactivity
Complexes of palladium(II) incorporating this compound and its analogues are significant, particularly in the realm of catalysis. The pyridyl ether ligand can stabilize the palladium center in cross-coupling reactions. smolecule.com The synthesis of such complexes can be achieved through various established routes. For instance, the oxidative addition of chlorophosphines to a Pd(0) source like Pd(PMe3)2 is a known method for creating phosphide-bridged dinuclear Pd(II) complexes. nih.gov
The reactivity of these complexes is often centered on their catalytic capabilities. The 2-pyridyl ether moiety can act as a ligand in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to form biaryl compounds. smolecule.com In these catalytic systems, the in situ formation of an active Pd-ligand species is crucial for the reaction's success. mdpi.com Research has shown that a catalytic system using Pd(OAc)2 with a bis-pyrazolyl ligand featuring a p-tolyl ether backbone can efficiently catalyze the coupling of aryl halides with aryl boronic acids. mdpi.com Optimal yields in some palladium-catalyzed reactions involving pyridyl ether-type ligands have been achieved with palladium(II) acetate (B1210297) as the catalyst precursor. smolecule.com
Platinum(II) Complexes: Coordination Modes and Stability
Platinum(II) complexes with ligands analogous to this compound exhibit diverse coordination behaviors, including the formation of cyclometalated structures. The synthesis of N,N-bidentate chelate complexes has been achieved by reacting Pt(II) derivatives with ligands like 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines, with the coordination mode confirmed by X-ray crystallography. researchgate.net
A significant area of study involves the photochemical cycloplatination of related ligands such as 2-(p-tolyl)pyridine (B1347097) (tpyH). nih.govacs.org Irradiation of platinum precursors like (Bu4N)2[Pt2Cl6] in the presence of tpyH can lead to the formation of mono- or bis-cyclometalated Pt(II) complexes. nih.govacs.org Mechanistic studies suggest that these reactions require photoexcitation and proceed through an electrophilic C-H activation pathway. nih.govacs.org The stability of platinum(II) complexes is heavily influenced by steric factors. For example, the stability of platinum formyl complexes is greatly enhanced by the presence of bulky pincer ligands. rsc.org In some solid-state structures, Pt···Pt interactions are observed, influencing the packing of the molecules. acs.org
Table 1: Photochemical Cycloplatination of 2-Arylpyridines with Platinum(II) Precursors
| Precursor | Ligand | Product Type | Conditions | Ref |
|---|---|---|---|---|
| (Bu4N)2[Pt2Cl6] | 2-(p-tolyl)pyridine | Mono- or Bis-cyclometalated | Photoexcitation, Room Temp. | nih.govacs.org |
Rhenium(I) Complexes: Ligand Design and Potential Applications
Rhenium(I) tricarbonyl complexes featuring pyridyl ether-type ligands are of great interest due to their photophysical properties and potential applications. herts.ac.ukd-nb.info The synthesis typically involves reacting Re(CO)5Cl or [Re(CO)3(H2O)3]OTf with the desired pyridyl-containing ligand. d-nb.infoacs.org The resulting complexes commonly feature a facial arrangement of the three carbonyl ligands (fac-Re(CO)3) and a distorted octahedral coordination geometry around the Re(I) center. d-nb.infoacs.org
Ligand design plays a crucial role in tuning the properties of these complexes. The introduction of electron-donating or withdrawing groups on the diimine ligand can modify the metal-to-ligand charge-transfer (MLCT) excited state, thereby altering the luminescence properties. herts.ac.uk For instance, complexes with pyridinyl selenoether ligands, which are structurally related to pyridyl ethers, exhibit significant photosensitizing capabilities for singlet oxygen generation. herts.ac.uk The versatility of synthesis allows for the creation of a wide variety of ligands with finely tuned stereoelectronic properties. acs.org This has led to applications for these complexes as biological imaging agents, leveraging their fluorescence in the visible range, and as potential anticancer drugs. d-nb.inforsc.org
Table 2: Spectroscopic Data for a Rhenium(I) Complex with a 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine Ligand acs.org
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR (CD₃CN) | 9.06 (s, 1H), 9.00 (ddd, 1H), 8.18 (ddd, 1H), 8.08 (ddd, 1H), 7.78 (m, 2H), 7.55 (ddd, 1H), 7.49 (m, 2H), 2.46 (s, 3H) |
Ruthenium(II) Complexes: Spectroscopic and Structural Insights
Structural studies of ruthenium(II) complexes with ligands analogous to this compound provide deep insights into stereochemical and dynamic processes. In complexes formed with 2-pyridylmethyl p-tolyl sulfide (B99878), a thioether analogue, the ligand chelates in an N,S-bidentate fashion, creating a five-membered ring. researchgate.net This chelation renders both the sulfur and ruthenium atoms as stereogenic centers. researchgate.net
A key structural feature observed through ¹H NMR spectroscopy is the restricted rotation of the pendant p-tolyl ring. researchgate.net At low temperatures, the protons on the phenyl ring become anisochronous, leading to well-separated signals for the ortho and meta protons. researchgate.net As the temperature increases, the rotation becomes faster on the NMR timescale, causing the signals to coalesce. researchgate.net This dynamic process is influenced by the steric hindrance imposed by the other ligands in the ruthenium coordination sphere. For example, the rotation barrier is significantly lower in complexes with di-2-pyridyl sulfide (dps) ligands compared to those with di-2-pyrimidyl sulfide (dprs) ligands, which are sterically more demanding. researchgate.net
Table 3: Activation Energies for Phenyl Rotation in [Ru(diimine)₂(N,S-chelate)][PF₆]₂ Complexes researchgate.net
| Diimine Ligand | N,S-Chelate Ligand | ΔG‡₂₉₈ (kJ·mol⁻¹) |
|---|---|---|
| dps | 2-pyridylmethyl p-tolyl sulfide | ~55 |
| 4mdps | 2-pyridylmethyl p-tolyl sulfide | ~55 |
| dprs | 2-pyridylmethyl p-tolyl sulfide | ~59 |
Rhodium(III) Complexes: Catalytic Relevance and Mechanistic Aspects
Rhodium(III) complexes containing pyridyl ether functionalities are highly relevant in catalysis, particularly for C-H and C-O bond activation. smolecule.comsnnu.edu.cn Rhodium catalysis has proven effective for the functionalization of aryl 2-pyridyl ethers, for example, in borylation reactions that proceed via activation of the aryl-oxygen bond. smolecule.com The pyridine (B92270) nitrogen often acts as a directing group, facilitating the ortho-functionalization of C-H bonds. smolecule.combeilstein-journals.org
Mechanistic studies suggest that these catalytic cycles often involve the formation of a five-membered rhodacyclic intermediate resulting from the coordination of the pyridine directing group to the rhodium center. beilstein-journals.org In cross-dehydrogenative coupling reactions, this intermediate can react with another substrate, followed by reductive elimination to yield the product and regenerate a Rh(I) species, which is then reoxidized to Rh(III) to continue the cycle. beilstein-journals.org Such Rh(III)-catalyzed reactions provide a step-economic approach to creating value-added molecules from readily available starting materials. snnu.edu.cn These complexes have found applications in diverse catalytic transformations, including the transfer hydrogenation of ketones. researchgate.net
Chelation Effects and Stereoelectronic Contributions of the Pyridyl Ether Moiety
The coordination behavior of this compound and its derivatives is governed by a combination of chelation effects and the stereoelectronic properties of the ligand. The pyridyl nitrogen acts as a σ-donor, which is fundamental to its coordinating ability. smolecule.com When the ligand can form a chelate ring with the metal center, as seen in derivatives or analogues, this chelation significantly enhances the stability and can induce stereoselectivity.
A prime example of chelation-driven stereoselectivity is observed in the methylation of 2-pyridylmethyl p-tolyl sulfoxide. oup.com The chelation of the lithium cation by both the pyridine nitrogen and the sulfinyl oxygen atom directs the approach of the electrophile, leading to high stereoselectivity. oup.com
Development of Hybrid Ligands Incorporating this compound Frameworks
The development of hybrid ligands is a cornerstone of modern coordination chemistry and catalysis, allowing for the fine-tuning of the electronic and steric properties of metal complexes. Current time information in Bangalore, IN. By combining different donor moieties within a single molecular architecture, chemists can create ligands with unique coordination behaviors and catalytic capabilities. The this compound scaffold serves as a valuable platform for constructing such hybrid ligands, offering a flexible ether backbone that can be functionalized with various coordinating groups.
Pyridyl-phosphine ligands represent a significant class of hybrid ligands that merge the σ-donor properties of a phosphine (B1218219) with the π-accepting capabilities of a pyridine ring. The synthesis of these ligands often involves modular approaches that allow for the creation of a diverse library of compounds with tunable characteristics.
A versatile method for synthesizing multidentate pyridyl-phosphine ligands involves the stepwise reaction of (amino)pyridyl-phosphine frameworks with various alcohols. rsc.org For example, compounds of the type (R₂N)ₓP(2-py)₃₋ₓ can react with alkyl or aryl alcohols to yield (alkoxy)pyridyl-phosphines, (RO)ₓP(2-py)₃₋ₓ. rsc.org This strategy not only allows for the adjustment of the ligand's steric and electronic profile by changing the alcohol but also facilitates the introduction of chirality by using enantiomerically pure alcohols. rsc.org
Another common synthetic route involves the reaction of an amino-functionalized pyridine with a chlorophosphine. For instance, the ligand PyN(Me)PPh₂ can be readily prepared by reacting 2-(methylamino)pyridine (B147262) with chlorodiphenylphosphine (B86185). tue.nl Similarly, substituting chlorodiphenylphosphine with chlorodi(o-tolyl)phosphine or chlorodi(isopropyl)phosphine allows for the synthesis of ligands with increased steric bulk around the phosphorus atom. tue.nl The coordination behavior of these ligands is also a subject of study; for example, pyridylphosphine ligands like o-C₆H₄(CH₂PPy₂)₂ (where Py = 2-pyridyl) react with platinum(II) and palladium(II) to form simple diphosphine complexes of the type [MX₂(PP)]. rsc.org
Table 1: Synthesis of Selected Pyridyl-Phosphine Ligands This table is interactive. Click on the headers to sort.
| Ligand Name | Precursors | Synthetic Method | Ref |
|---|---|---|---|
| (RO)ₓP(2-py)₃₋ₓ | (R₂N)ₓP(2-py)₃₋ₓ, Alcohols (ROH) | Stepwise introduction of alcohols | rsc.org |
| PyN(Me)PPh₂ | 2-(methylamino)pyridine, Chlorodiphenylphosphine | Reaction of amine with chlorophosphine | tue.nl |
| PyN(Me)P(o-tolyl)₂ | 2-(methylamino)pyridine, Chlorodi(o-tolyl)phosphine | Reaction of amine with chlorophosphine | tue.nl |
Hybrid ligands incorporating five-membered heterocyclic rings like pyrazole (B372694) and triazole have gained prominence due to their diverse coordination modes and applications in catalysis. researchgate.netresearchgate.net
Pyrazolyl Ether Analogues: The flexible p-tolyl ether backbone has been successfully utilized to create pyrazolyl analogues of well-known phosphine ligands such as DPEphos. mdpi.com A key synthetic strategy involves a two-step bromination/Ullmann coupling sequence. mdpi.com In this process, p-tolyl ether is first dibrominated using N-bromosuccinimide (NBS) with ammonium (B1175870) acetate as a catalyst to produce 4,4'-oxybis(3-bromo-1-methylbenzene). mdpi.com This dibrominated intermediate is then subjected to an Ullmann coupling reaction with a suitable pyrazole derivative, such as 3-mesityl-1H-pyrazole, in the presence of a copper catalyst (Cu₂O), a ligand (phenanthroline), and a base (Cs₂CO₃) in DMF at elevated temperatures. mdpi.com This method has been used to synthesize both mono- and bis-pyrazole compounds bearing the flexible p-tolyl ether framework. mdpi.comufrgs.br
Pyridyl-Triazole Analogues: Pyridyl-triazole ligands are another important class of N-donor ligands. researchgate.net A powerful and widely used method for their synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. nih.gov This methodology allows for the efficient and modular construction of 2-pyridyl-1,2,3-triazole systems. nih.gov For example, rhenium complexes bearing these ligands have been synthesized by reacting [Re(CO)₅Cl] with the pre-formed pyridyl-triazole ligand, such as 2-[1-(p-tolyl)-1H-1,2,3-triazol-4-yl]pyridine, in refluxing toluene (B28343). acs.org These ligands can exhibit various coordination modes; for instance, 3,4,5-tris(2-pyridyl)-4-H-1,2,4-triazole typically forms chelate complexes with platinum(II) by coordinating through a 2-pyridyl group and one nitrogen atom from the triazole core. cdnsciencepub.com
Design and Synthesis of Pyridyl-Phosphine Ligands
Influence of Ligand Structural Modifications on Metal Complex Catalytic Activity and Selectivity
The rational design of ligands is pivotal as subtle structural modifications can profoundly impact the catalytic activity and selectivity of the corresponding metal complexes. Current time information in Bangalore, IN.tue.nl The steric and electronic properties of a ligand directly influence the geometry, stability, and reactivity of the catalytic active species. Current time information in Bangalore, IN.researchgate.net
For pyrazolyl ether ligands based on the p-tolyl ether framework, their efficacy has been demonstrated in palladium-catalyzed cross-coupling reactions. mdpi.com A catalytic system using palladium(II) acetate with a symmetrical bis-pyrazolyl analogue ligand was found to be highly efficient for the Suzuki-Miyaura cross-coupling of various aryl halides with aryl boronic acids, providing moderate to excellent yields of the biaryl products. mdpi.com The performance of this catalytic system is not significantly affected by the electronic nature of the substituents on the coupling partners, indicating its broad applicability. mdpi.com The positive effect of the ligand is evident when comparing the reaction outcome to ligand-free conditions, where only minimal product formation is observed. mdpi.com
Table 2: Suzuki-Miyaura Cross-Coupling using a Pd(OAc)₂/Bis-Pyrazolyl p-Tolyl Ether Analogue System This table is interactive. Click on the headers to sort.
| Aryl Halide | Arylboronic Acid | Product Yield | Ref |
|---|---|---|---|
| 4-Bromotoluene (B49008) | Phenylboronic acid | Moderate to Excellent | mdpi.com |
| 4-Bromoanisole | Phenylboronic acid | Moderate to Excellent | mdpi.com |
| 4-Bromobenzonitrile | Phenylboronic acid | Moderate to Excellent | mdpi.com |
In the case of pyridyl-phosphine ligands, modifications to the ligand structure have been shown to control the outcome of chromium-catalyzed ethylene (B1197577) oligomerization. tue.nl By systematically varying the substituents on the phosphine moiety (e.g., phenyl vs. o-tolyl vs. isopropyl), both the steric bulk and the P-Cr-N bite angle of the resulting complex can be tuned. tue.nl These modifications lead to dramatic changes in catalytic behavior. For instance, increasing the steric bulk on the phosphine can alter the selectivity of the oligomerization process, shifting the product distribution between 1-hexene (B165129) and 1-octene, and can also influence the amount of polyethylene (B3416737) (PE) produced as a byproduct. tue.nl The choice of solvent (e.g., toluene vs. methylcyclohexane) also has a pronounced effect on catalytic activity and the oligomer-to-polymer ratio, suggesting that interactions between the solvent and the active catalytic site are influenced by the ligand's steric properties. tue.nl
Table 3: Effect of Ligand Modification in Chromium-Catalyzed Ethylene Oligomerization This table is interactive. Click on the headers to sort.
| Ligand Moiety | Key Structural Feature | Impact on Catalysis | Ref |
|---|---|---|---|
| PPh₂ | Less steric bulk | Baseline activity and selectivity | tue.nl |
| P(o-tolyl)₂ | Increased steric bulk | Shift in selectivity, increased PE production with larger bite angle | tue.nl |
These examples underscore the principle that even subtle changes to the ligand framework, whether in the backbone or the coordinating groups, provide a powerful tool for optimizing catalyst performance for specific chemical transformations. tue.nl
Advanced Spectroscopic and Structural Characterization of 2 Pyridyl P Tolyl Ether and Its Adducts
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of 2-Pyridyl p-tolyl ether.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the vibrational frequencies of different functional groups. For this compound, characteristic bands are expected for the aromatic rings and the ether linkage.
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching (from the tolyl methyl group): Expected around 2950-2850 cm⁻¹.
Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the pyridine (B92270) and benzene (B151609) rings.
C-O-C (ether) stretching: Asymmetric and symmetric stretching vibrations of the ether linkage are crucial identifiers, typically appearing in the 1260-1000 cm⁻¹ range. The asymmetric stretch is usually stronger.
Out-of-plane C-H bending: These vibrations in the 900-675 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.
In a study of a related compound, 2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide, characteristic IR bands were observed at 3387 cm⁻¹ (N-H), 2214 cm⁻¹ (C≡N), and 1674 cm⁻¹ (C=O) nih.gov. While not a direct analogue, this illustrates the utility of FTIR in identifying key functional groups. Similarly, studies on metal complexes often use FTIR to confirm the coordination of ligands like pyridyl derivatives mdpi.com.
Interactive Data Table: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Pyridyl and Tolyl Rings |
| Aliphatic C-H Stretch (CH₃) | 2950-2850 | Tolyl Methyl Group |
| Aromatic C=C Stretch | 1600-1450 | Pyridyl and Tolyl Rings |
| Asymmetric C-O-C Stretch | 1260-1200 | Aryl Ether Linkage |
| Symmetric C-O-C Stretch | 1075-1020 | Aryl Ether Linkage |
| Out-of-plane C-H Bending | 900-675 | Aromatic Rings |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy can provide valuable information about the skeletal vibrations of the aromatic rings and the C-O-C linkage.
While a dedicated Raman spectrum for this compound was not found, analysis of similar molecules highlights its potential. For example, FT-Raman spectroscopy has been used to characterize adducts of pyridyl-containing molecules, providing insights into the formation of new chemical bonds and intermolecular interactions. preprints.orgsoton.ac.uk In the study of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govcore.ac.ukmedscape.comthiadiazol-2-yl)-imine, theoretical Raman intensities were calculated to simulate the measured spectrum, aiding in the rigorous assignment of vibrational modes. mdpi.com This combined experimental and theoretical approach is powerful for a detailed conformational analysis.
Fourier Transform Infrared (FTIR) Spectroscopy
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugated systems and photophysical properties.
UV-Vis spectroscopy of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyridyl and p-tolyl aromatic rings. The ether linkage, acting as an auxochrome, can influence the position and intensity of these absorption maxima (λmax). Studies on similar donor-acceptor systems, such as 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole derivatives, show absorption bands corresponding to intramolecular charge transfer (ICT) and π-π* transitions. mdpi.com For instance, a dye based on this donor unit exhibited absorption bands at 450–500 nm (ICT) and 300–350 nm (π-π*). mdpi.com
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The presence and characteristics of fluorescence depend on the molecular structure and its environment. For this compound, the extent of conjugation and the nature of the electronic transitions will determine its emissive properties. Research on 2,6-diphenylpyridine (B1197909) derivatives, which share a similar structural motif, has shown that these compounds can be highly fluorescent. mdpi.com The introduction of different substituents on the phenyl rings significantly influences their absorption and emission spectra. rsc.org For example, some 2,6-diphenylpyridine derivatives exhibit a large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.com
Interactive Data Table: Expected Electronic Spectroscopy Properties for this compound and Analogs
| Compound/Analog | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Solvent/State | Reference |
| 2,6-bis(p-tolyl)pyridine | ~300-320 | ~350-400 | Acetonitrile | mdpi.com |
| 9-(p-tolyl)-hexahydrocarbazole dye derivative | 300-350 (π-π*), 450-500 (ICT) | Orange emission | Various | mdpi.com |
| 5-N-(p-tolyl)aminothiazole derivative | 388 | - | THF | rsc.org |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions in the solid state.
While a single crystal structure of this compound itself was not found in the searched literature, studies on adducts and related compounds demonstrate the power of this technique. For example, the crystal structure of an iridium complex containing a 2-(p-tolyl)pyridinato ligand has been determined, confirming the molecular structure and coordination geometry. researchgate.net Similarly, the structures of palladium and platinum complexes with 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been elucidated by X-ray diffraction, confirming the bidentate coordination of the ligands. researchgate.net
In a study on 4,4'-dimethoxybiphenyl, single-crystal X-ray diffraction was used to compare the molecular structure in the solid state with that of the isolated molecule calculated by electronic structure methods. brynmawr.edu This revealed that intermolecular interactions in the crystal can significantly influence molecular conformation, such as the dihedral angle between the phenyl rings. brynmawr.edu Such analyses would be crucial for understanding the solid-state packing and properties of this compound. The services for such analyses typically include crystal selection, data collection, structure solution, and refinement. univ-rennes.fr
Interactive Data Table: Illustrative Crystallographic Data from a Related Adduct
| Parameter | Value |
| Compound | [Ir(ptpy)₂(κ²N-tppz)]PF₆ (where ptpy = 2-(p-tolyl)pyridinato) |
| Crystal System | (Not specified in abstract) |
| Space Group | (Not specified in abstract) |
| Key Structural Features | The molecular structure of the complex was confirmed, showing the coordination of the 2-(p-tolyl)pyridinato ligand to the iridium center. researchgate.net |
| Reference | researchgate.net |
Computational Chemistry and Theoretical Modelling of 2 Pyridyl P Tolyl Ether Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone for investigating the ground-state properties of 2-pyridyl p-tolyl ether. By approximating the many-body electronic Schrödinger equation, DFT provides a robust framework for optimizing molecular geometries and analyzing electronic structures.
Researchers typically employ hybrid functionals, such as the widely used B3LYP, or modern range-separated functionals like ωB97X-D, in conjunction with Pople-style (e.g., 6-311+G(d,p)) or Dunning-style (e.g., cc-pVTZ) basis sets to achieve a balance between computational cost and accuracy. The geometry optimization process yields key structural parameters. Of particular importance are the C-O-C bond angle of the ether linkage and the two dihedral angles (C-C-O-C) that define the relative orientation of the pyridyl and p-tolyl rings. Computational studies on analogous diaryl ethers reveal that the most stable conformation is non-planar, with significant twisting of the aromatic rings relative to the C-O-C plane to minimize steric hindrance. researchgate.netunibas.it
The electronic structure is primarily described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized mainly on the electron-rich p-tolyl ring, while the LUMO is predominantly centered on the electron-deficient pyridine (B92270) ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net
Table 1: Representative Theoretical Data for this compound Systems
| Parameter | Description | Typical Calculated Value |
| Geometric Parameters | ||
| C-O-C Bond Angle | The angle of the ether linkage. | 118° - 121° |
| C-C-O-C Dihedral Angles | The twist angles between the rings and the ether bond. | 40° - 70° |
| Electronic Properties | ||
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.2 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.9 to -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.0 to 5.4 eV |
Note: The values are illustrative and based on DFT calculations (e.g., B3LYP/6-311G(d,p)) of analogous aryl ether systems. Actual values depend on the specific level of theory.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To probe the nature of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. rsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. acs.org
For this compound, TD-DFT calculations predict that the lowest-energy electronic transitions are dominated by HOMO→LUMO and related orbital promotions. acs.org Given the spatial separation of the frontier orbitals, these transitions possess significant charge-transfer (CT) character, with electron density moving from the p-tolyl moiety to the pyridyl ring upon photoexcitation. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional. While standard hybrid functionals can provide a qualitative picture, long-range corrected functionals (e.g., CAM-B3LYP, LC-ωPBE) are often necessary to accurately describe CT states and avoid underestimation of their excitation energies. rsc.orgacs.org These calculations are invaluable for interpreting experimental spectra and understanding the photophysical behavior of the molecule. figshare.com
Computational Insights into Reaction Mechanisms and Transition States
DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound, including its synthesis and potential reactivity. Computational studies can map the potential energy surface of a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them.
The synthesis of this compound often involves O-arylation of a pyridone or a related coupling reaction. Computational investigations into analogous Bi(V)-mediated O-arylation of pyridones have used DFT (with functionals like ωB97XD) to explore the reaction pathway. nih.govworktribe.com Such studies can compare the activation barriers for competing N-arylation versus O-arylation, revealing that the desired O-arylation often proceeds through a concerted, five-membered transition state. nih.govworktribe.com Similarly, the reactivity of the ether C-O bond itself can be modeled. Studies on the cleavage of aryl ether bonds by catalytic systems use DFT to detail the C-O bond activation steps, showing how the ether coordinates to a metal center prior to cleavage. researchgate.netosti.gov These computational insights provide a detailed, atomistic view of the reaction dynamics that is often inaccessible to experiment alone.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound is primarily due to the rotation around the two C-O single bonds. Understanding the molecule's preferred shapes and the energy required to change between them is the goal of conformational analysis.
Computational methods can generate a potential energy surface by systematically rotating the C-C-O-C dihedral angles and calculating the energy at each point. Studies on similar hindered aryl ethers have used both ab initio methods and molecular mechanics to calculate the barriers to rotation. unibas.itcdnsciencepub.com These calculations typically show that the planar conformations are high-energy transition states due to steric clash, while the ground state is a twisted, non-planar geometry. The energy barriers for rotation around the ether linkages in such molecules are generally found to be in the range of 2-10 kcal/mol, indicating that the molecule is flexible at room temperature but may adopt more rigid conformations at lower temperatures. unibas.itcdnsciencepub.com
Molecular dynamics (MD) simulations can further probe the dynamic behavior of the molecule. By simulating the atomic motions over time, MD can explore the accessible conformational landscape, revealing how the molecule flexes and how its shape might be influenced by its environment, such as a solvent.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A critical application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful method for validating computed structures and assigning experimental spectra.
DFT calculations can accurately predict vibrational frequencies. The calculated harmonic frequencies are often systematically scaled to account for anharmonicity and other theoretical approximations, allowing for a direct comparison with experimental Infrared (IR) and Raman spectra. This comparison aids in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.
Nuclear Magnetic Resonance (NMR) chemical shifts are another property that can be reliably predicted. Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is the standard approach. acs.orgacs.org To achieve high accuracy, it is crucial to account for solvent effects, typically by using a Polarizable Continuum Model (PCM), and to use appropriate levels of theory, with long-range corrected functionals often providing superior results for ¹³C shifts. acs.orgacs.org By calculating the NMR shifts for one or more low-energy conformers and performing a Boltzmann-weighted average, the predicted spectrum can be directly compared to the experimental one, aiding in structure verification and signal assignment. researchgate.netacs.org Studies on related pyridyl and aryl compounds have demonstrated excellent correlation between DFT-predicted and experimentally measured ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.netresearchgate.net
Applications in Organic Synthesis and Advanced Materials Research
2-Pyridyl p-Tolyl Ether as a Versatile Synthon in Complex Organic Synthesis
The inherent reactivity of its constituent parts makes this compound a valuable synthon—a building block used to introduce specific functionalities into a target molecule. Its utility stems from the distinct chemical properties of the pyridine (B92270) and p-tolyl ether moieties.
Precursor for the Construction of Diverse Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. researchgate.net this compound serves as an excellent starting material for the synthesis of more complex heterocyclic structures. The pyridine ring can undergo various modifications, while the ether linkage can be cleaved or retained depending on the desired outcome. For instance, the nitrogen atom in the pyridine ring can direct reactions to specific positions, and the entire pyridyl group can act as a directing group in certain transformations. smolecule.com
Building Block for Functionalized Biaryl Systems
Biaryl systems, molecules containing two directly linked aromatic rings, are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound is instrumental in constructing these structures through cross-coupling reactions. organic-chemistry.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds between the pyridyl or tolyl rings and other aromatic partners. smolecule.comorganic-chemistry.org This approach allows for the creation of a diverse library of biaryl compounds with tailored electronic and steric properties. The synthesis of unsymmetrical 2,2′-bis-pyridines, a challenging synthetic target, can be facilitated using 2-pyridyl organometallic reagents. researchgate.net
Role in the Development of Novel Homogeneous and Heterogeneous Catalytic Systems
The application of this compound extends to the field of catalysis, where it can function both as a ligand and as a component of the catalyst support.
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, the pyridine nitrogen of this compound can coordinate to a metal center. This coordination can influence the metal's catalytic activity and selectivity in various organic transformations. smolecule.com For example, palladium complexes bearing pyridyl-containing ligands are effective in cross-coupling reactions. researchgate.net The electronic properties of the tolyl group can further modulate the ligand's characteristics.
In heterogeneous catalysis , where the catalyst is in a different phase from the reactants, this compound can be incorporated into solid supports. This can be achieved by anchoring the molecule onto a polymer or an inorganic material. Such heterogeneous catalysts offer advantages in terms of easy separation and recyclability. While both homogeneous and heterogeneous palladium compounds can be utilized, the separation of the catalyst from the product is a significant advantage of heterogeneous systems. google.comnih.gov
Potential Contributions to Functional Materials Development
The unique combination of a polar, electron-deficient pyridine ring and a nonpolar, electron-rich tolyl group makes this compound an attractive component for the design of functional materials with specific electronic and optical properties.
Incorporation into Polymeric Architectures
This compound and its derivatives can be used as monomers in polymerization reactions to create novel polymers. For instance, it has been used as a ligand in the copper-catalyzed oxidative coupling polymerization of phenols, leading to the formation of poly(phenylene ether)s with controlled regioselectivity and good thermal properties. researchgate.net The resulting polymers may exhibit interesting properties for applications in high-performance plastics and membranes. The synthesis of polymers from p-tolyl ether derivatives has also been reported. rsc.org
Exploration in Optoelectronic or Responsive Materials
The electronic characteristics of this compound suggest its potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. google.com The pyridine moiety can act as an electron-transporting group, while the tolyl group can influence the material's solubility and film-forming properties. wiley.com By incorporating this unit into larger conjugated systems, it may be possible to tune the emission color and efficiency of OLEDs. The development of spiro compounds, which connect two π-systems through a central sp3-hybridized atom, is a strategy to enhance the stability of materials used in optoelectronics. acs.org
Q & A
Q. What synthetic methods are used to prepare 2-pyridyl p-tolyl ether, and how is its structure confirmed?
The synthesis of this compound derivatives often involves refluxing stoichiometric mixtures of precursors in solvents like 1-phenylethanol. For example, a reported procedure refluxes iridium precursors with 2-(p-tolyl)pyridine for 72 hours, followed by crystallization and washing with diethyl ether to yield a yellow solid . Structural confirmation employs:
- 1H NMR : Peaks at δ 8.06 (pyridyl protons), 7.63 (p-tolyl protons), and 2.00 (methyl groups) confirm ligand coordination and substituent positions.
- HRMS : A molecular ion peak at m/z 697.2069 (calculated: 697.2065) validates the product’s molecular formula (C₃₆H₃₀IrN₃) .
- Elemental Analysis : Matches calculated values (C: 62.00% vs. 62.05%; N: 6.01% vs. 6.03%) .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
Advanced Research Questions
Q. How does the Claisen rearrangement of allyl p-tolyl ether proceed, and what kinetic models describe its mechanism?
The Claisen rearrangement of allyl p-tolyl ether in diphenyl ether follows first-order kinetics, with rate constants dependent on temperature and solvent polarity. Key findings include:
- Activation Energy : Calculated via Arrhenius plots using rate constants at 150–200°C.
- Steric Effects : Electron-donating groups (e.g., methyl on p-tolyl) accelerate rearrangement by stabilizing transition states .
- Methodology : Kinetic studies use gas chromatography or NMR to monitor reactant consumption over time .
Q. What factors drive the formation of chiral crystals in diaryl ethers like this compound?
Chirality in diaryl ethers arises from conformational flexibility and crystal packing:
- Conformational Isomerism : Bulky substituents (e.g., pyridyl) restrict rotation, enabling enantiomeric separation .
- Crystallization Conditions : Slow cooling in polar solvents (e.g., ethanol) promotes chiral crystal growth.
- X-ray Diffraction : Confirms chirality via asymmetric unit cell parameters .
Q. How can computational methods predict the reactivity of this compound in coordination chemistry?
- DFT Calculations : Model ligand-metal bond strengths (e.g., Ir–N vs. Ir–C) to prioritize synthetic routes .
- Molecular Docking : Predict binding affinities for biological targets (e.g., serotonin receptors) using pyridyl analogs .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for metal-ligand complexation .
Q. What strategies improve regioselective functionalization of this compound derivatives?
- Directing Groups : Use pyridyl nitrogen to guide electrophilic substitution (e.g., sulfonation at para positions) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids, catalyzed by Pd/PCy₃, achieve >90% yield .
- Oxidation Control : m-CPBA selectively oxidizes thioethers to sulfoxides without over-oxidation to sulfones .
Methodological Notes
- Contradictions in Evidence : While di-p-tolyl ether forms chiral crystals , steric hindrance from pyridyl groups in this compound may alter crystallization behavior, requiring empirical validation.
- Data Gaps : Limited kinetic data on pyridyl-substituted ether rearrangements; further studies should compare steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
